molecular formula C5H7N3O2 B1321734 1-Ethyl-5-nitro-1H-imidazole

1-Ethyl-5-nitro-1H-imidazole

Cat. No.: B1321734
M. Wt: 141.13 g/mol
InChI Key: JIUFIUFXILBXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-5-nitro-1H-imidazole (CAS 54394-55-7) is a high-purity chemical intermediate designed for pharmaceutical and antimicrobial research. This compound features a nitroimidazole scaffold, a privileged structure in medicinal chemistry known for its significant biological activity . The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, which is a core component of numerous natural products and established drugs, including histidine and histamine . This reagent serves as a critical synthon in the development of new molecular hybrids and conjugates, a modern strategy to combat antibiotic-resistant bacteria . Its mechanism of action, characteristic of nitroimidazole compounds, is believed to involve enzymatic reduction of the nitro group under anaerobic conditions, generating toxic radical species that lead to bacterial cell death . Researchers utilize this compound as a key building block in synthetic organic chemistry to create novel compounds for evaluating antibacterial , antimycobacterial, antifungal, and antiprotozoal activities . Its structure is also relevant for exploring potential applications in anticancer and antihypertensive agent development. Application Note: This product is intended for research purposes as a chemical building block or standard. It is not for diagnostic or therapeutic use. Handling & Storage: Store in a cool, dry place under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

1-ethyl-5-nitroimidazole

InChI

InChI=1S/C5H7N3O2/c1-2-7-4-6-3-5(7)8(9)10/h3-4H,2H2,1H3

InChI Key

JIUFIUFXILBXAC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1 Ethyl 5 Nitro 1h Imidazole and Analogous Derivatives

Regioselective Alkylation Strategies at the Imidazole (B134444) Nitrogen

A primary and widely employed strategy for the synthesis of 1-Ethyl-5-nitro-1H-imidazole involves the regioselective alkylation of a nitroimidazole precursor. This approach begins with the readily available 4(5)-nitro-1H-imidazole, which exists as a mixture of tautomers, and introduces the ethyl group at one of the ring's nitrogen atoms. The key challenge in this method is controlling the position of alkylation to selectively yield the desired N-1 substituted isomer.

Direct N-Alkylation Protocols

Direct N-alkylation involves the reaction of 4(5)-nitro-1H-imidazole with an appropriate ethylating agent, such as ethyl bromide or iodoethane. Because the starting material exists in tautomeric forms (4-nitro-1H-imidazole and 5-nitro-1H-imidazole), the reaction can potentially yield two different products: 1-ethyl-4-nitro-1H-imidazole and the desired this compound. The distribution of these regioisomers is highly dependent on the reaction conditions. rsc.org Studies have shown that total regioselectivity for alkylation at the N1 position of 4-nitro-1H-imidazole can be achieved under specific operating conditions.

Alkylation Conditions and Reagent Optimization

The outcome of the direct N-alkylation is profoundly influenced by the choice of base, solvent, and temperature. Research has systematically investigated these parameters to optimize the yield and regioselectivity of the reaction. For instance, the alkylation of 4-nitroimidazole (B12731) and 5-nitroimidazole is sensitive to the operating conditions used.

Heating the reaction mixture has been shown to significantly improve product yields. A study performing the alkylation of 4- and 5-nitroimidazoles with various alkylating agents found that increasing the temperature to 60°C markedly enhanced the yields under all tested conditions. The combination of potassium carbonate (K2CO3) as the base and acetonitrile (B52724) as the solvent is particularly effective, leading to good yields (66-85%) of N-alkylated imidazole derivatives. Temperature also affects the reaction kinetics, with typical reaction times ranging from one to three hours at elevated temperatures.

Table 1: Effect of Temperature and Conditions on N-Alkylation of Nitroimidazoles

Starting Material Alkylating Agent Base Solvent Temperature (°C) Yield (%) Reference
4-Nitroimidazole Various K2CO3 Acetonitrile Room Temp. Low
4-Nitroimidazole Various K2CO3 Acetonitrile 60 66-85
5-Nitroimidazole Ethyl bromoacetate K2CO3 Acetonitrile 60 96

In acidic media, the regioselectivity can be temperature-dependent. Alkylation of 4(5)-nitro-1H-imidazoles with reactive agents like benzyl chloride at lower temperatures (75°C) predominantly forms the 5-nitro isomers, while at higher temperatures (140°C), the 4-nitro isomers are favored. rsc.org This is attributed to the quaternization of the initially formed 1-alkyl-5-nitro-1H-imidazole, followed by dealkylation to yield the more thermodynamically stable 4-nitro isomer. rsc.org

Nitration Reactions on Substituted Imidazole Precursors

An alternative synthetic route to this compound involves first synthesizing the 1-ethyl-1H-imidazole precursor and then introducing the nitro group onto the imidazole ring through an electrophilic aromatic substitution reaction.

Electrophilic Aromatic Nitration Conditions

The nitration of N-substituted imidazoles is typically achieved using strong nitrating agents. google.com A common method involves a mixture of fuming nitric acid (HNO3) and sulfuric acid (H2SO4). google.comgoogle.com This combination generates the highly reactive nitronium ion (NO2+), which is the active electrophile in the reaction. masterorganicchemistry.comnih.gov The reaction mechanism involves the attack of the electron-rich imidazole ring on the nitronium ion, forming a σ-complex (also known as a Wheland intermediate), followed by deprotonation to restore aromaticity and yield the nitroimidazole product. nih.gov The formation of this σ-complex is generally the rate-limiting step. nih.gov Depending on the specific reactants, the reaction can be carried out at temperatures ranging from room temperature to the reflux temperature of the acid mixture. google.com

Positional Selectivity of Nitro Group Introduction

The introduction of the nitro group onto the 1-ethyl-1H-imidazole ring is a regioselective process. The nitration of N-substituted imidazoles generally results in the formation of 4-nitro or 5-nitro derivatives. google.com The use of fuming nitric acid in the presence of acetic anhydride tends to favor the formation of 5-nitroimidazole derivatives. google.com Similarly, the nitration of 1-methylimidazole, a close structural analog of 1-ethyl-1H-imidazole, has been shown to produce 1-methyl-5-nitro-1H-imidazole. nih.gov The directing effect is influenced by both electronic and steric factors. The N-1 ethyl group can sterically hinder the approach of the electrophile to the C2 position, and the electronic properties of the imidazole ring direct the substitution to the C4 or C5 position.

Cycloaddition and Heterocyclization Approaches to Imidazole Ring Formation

Instead of modifying a pre-existing imidazole ring, it is also possible to construct the this compound framework from acyclic precursors through cycloaddition and heterocyclization reactions. These methods offer versatile pathways to create highly substituted imidazoles.

One of the most well-known methods for imidazole synthesis is the van Leusen imidazole synthesis, which is a [3+2] cycloaddition reaction. nih.gov This reaction typically involves the base-induced cycloaddition of a tosylmethyl isocyanide (TosMIC) with an aldimine to form the imidazole ring. nih.gov By carefully selecting the appropriate substituted aldimine and TosMIC precursors, it is possible to construct a variety of substituted imidazoles, including 1,5-disubstituted derivatives. nih.gov

Other modern heterocyclization strategies include metal-catalyzed reactions. For example, copper-catalyzed [3+2] cycloaddition reactions provide a simple route to multisubstituted imidazole derivatives with high regioselectivity. acs.orgorganic-chemistry.org Rhodium-catalyzed transannulation strategies, which involve the reaction of triazoles with terminal alkynes, can also be employed to synthesize imidazoles. nih.gov Additionally, multicomponent reactions can provide efficient, one-pot access to highly substituted and polycyclic imidazoles from simple substrates like imines, acid chlorides, and nitriles without the need for metal catalysts. acs.org These methods highlight the diverse and powerful tools available for building the core imidazole structure with desired substitutions.

Modification and Derivatization of Existing Nitroimidazole Frameworks

The synthesis of this compound and its analogs can be efficiently achieved through the modification of pre-existing nitroimidazole structures. This approach leverages readily available starting materials and introduces desired functional groups through established chemical transformations. Methodologies primarily involve the direct alkylation of the nitroimidazole ring or the chemical alteration of existing side chains.

From Related Nitroimidazole Precursors

A primary route for the synthesis of 1-alkyl-5-nitroimidazoles involves the direct N-alkylation of a 5-nitroimidazole precursor. The regioselectivity of this reaction is a critical aspect, as alkylation can potentially occur at different nitrogen atoms in the imidazole ring. However, studies have demonstrated that the alkylation of 2-methyl-5-nitro-1H-imidazole and 4-nitro-1H-imidazole can be controlled to achieve total regioselectivity for the N1 position under specific operating conditions, including the choice of base, solvent, and temperature.

The reaction of 5-nitroimidazole with various alkylating agents has been systematically studied to optimize the yield of N-alkylated derivatives. Heating the reaction to 60°C has been shown to significantly improve the yields of the desired products. The use of acetonitrile as a solvent in the presence of potassium carbonate (K2CO3) as a base has been found to be particularly effective, leading to good yields of N-alkylated 5-nitroimidazoles. For instance, the reaction of 5-nitroimidazole with ethyl bromoacetate under these conditions resulted in a 96% yield of the corresponding N-alkyl derivative.

The general procedure for the N-alkylation of 5-nitroimidazole involves dissolving the precursor in a suitable solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), followed by the addition of a base like potassium hydroxide or potassium carbonate. After a brief stirring period, the alkylating agent is added dropwise. Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the mixture is worked up to isolate the N-alkylated product.

Below is a table summarizing the results of the alkylation of 5-nitroimidazole under heating conditions, highlighting the influence of the alkylating agent and solvent on the reaction yield.

EntryAlkylating AgentSolventBaseTemperature (°C)Time (h)Yield (%)
1Ethyl BromoacetateAcetonitrileK2CO3601.596
2Methyl IodideAcetonitrileK2CO360285
3Benzyl BromideAcetonitrileK2CO360182
4Propargyl BromideAcetonitrileK2CO360366

Synthetic Transformations on Nitroimidazole Side Chains

Another significant strategy for generating diverse 5-nitroimidazole derivatives involves the chemical modification of existing side chains. This approach is particularly valuable for creating analogs of well-established nitroimidazole drugs, such as metronidazole (B1676534) and secnidazole, to explore structure-activity relationships. The functional groups present in the side chains of these molecules, typically hydroxyl groups, serve as versatile handles for a variety of synthetic transformations.

A common modification is the esterification of the hydroxyl group in the side chain of compounds like secnidazole, which is 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol. This can be achieved by reacting the alcohol with acid chlorides or anhydrides in the presence of a base, such as pyridine. nih.gov This method allows for the introduction of a wide range of acyl groups, thereby altering the lipophilicity and other physicochemical properties of the parent molecule. nih.gov For example, ester derivatives of secnidazole have been synthesized and evaluated for their biological activities. nih.gov

In addition to esterification, the hydroxyl group can be replaced with other functionalities. For instance, in the synthesis of 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives from metronidazole, the alcoholic functional group is a key site for various reactions. These transformations can include nucleophilic substitution reactions to introduce different substituents.

Furthermore, the principles of side-chain oxidation, which are well-established for alkyl-substituted aromatic compounds, can be conceptually applied to 1-alkyl-5-nitroimidazoles. When an alkyl group is attached to an aromatic ring, it can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid. This reaction typically requires the presence of at least one hydrogen atom on the carbon directly attached to the ring (the benzylic carbon). While specific examples for this compound are not extensively documented in the reviewed literature, this methodology represents a potential pathway for introducing a carboxyl group onto the ethyl side chain, which could then be further functionalized.

The table below provides examples of synthetic transformations carried out on the side chains of 5-nitroimidazole derivatives.

Starting MaterialReagent(s)TransformationProduct Type
SecnidazoleAcid Chlorides/PyridineEsterification of hydroxyl groupEster derivatives
SecnidazoleAnhydrides/PyridineEsterification of hydroxyl groupEster derivatives
MetronidazoleBenzene Sulfonyl Chloride/TriethylamineSulfonylation of hydroxyl groupSulfonate ester derivatives
MetronidazolePhthalic AnhydrideRing-opening esterificationPhthalate ester derivatives

Chemical Reactivity and Mechanistic Studies of 1 Ethyl 5 Nitro 1h Imidazole

Electrophilic and Nucleophilic Substitution Patterns on the Imidazole (B134444) Ring

The electronic character of the 1-ethyl-5-nitro-1H-imidazole ring is significantly polarized. The nitro group strongly deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution, particularly at the carbon atom to which it is attached.

The imidazole ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing nature of the 5-nitro group. Conversely, this electronic deficiency makes the carbon positions susceptible to nucleophilic attack.

The C5 position, bearing the nitro group, is the most activated site for nucleophilic aromatic substitution (SNAr). The nitro group can act as a potent leaving group, a phenomenon that is more common when an aromatic nucleus possesses multiple nitro groups but has also been observed in mono-nitro-substituted imidazoles. nih.gov The presence of two nitrogen atoms in the ring further withdraws electron density, enhancing the electrophilicity of the carbon bearing the nitro group and making it more amenable to nucleophilic displacement. nih.gov

Studies on related nitroimidazoles have demonstrated that the nitro group can be displaced by various carbon nucleophiles. This reaction can proceed without a catalyst in aqueous media, where the enol form of the nucleophile attacks the electron-deficient carbon at C5. nih.gov During this process, the nitro group can form Nef-like resonating structures, which, upon protonation, render it a highly labile leaving group. nih.gov

The C2 and C4 positions also exhibit distinct reactivity. In studies of 2,4-dihalogeno-1-methyl-5-nitroimidazole, it was found that hard nucleophiles preferentially attack the C2 position, whereas soft nucleophiles react at the C4 position. researchgate.net While this compound is not halogenated, this demonstrates the differential electrophilicity of the carbon atoms within the 5-nitroimidazole scaffold. Nucleophilic substitution is generally possible at the carbon atoms adjacent to the ring nitrogens due to their electron-withdrawing nature. askfilo.com

Table 1: Reactivity of Carbon Positions in 5-Nitroimidazoles towards Nucleophiles

Carbon PositionActivating/Deactivating FactorsObserved Reactivity
C2 Adjacent to two nitrogen atoms; influenced by N1-substituent.Susceptible to attack by hard nucleophiles in appropriately substituted 5-nitroimidazoles. researchgate.net
C4 Adjacent to N3 and C5-NO₂.Susceptible to attack by soft nucleophiles in appropriately substituted 5-nitroimidazoles. researchgate.net
C5 Directly attached to the strongly electron-withdrawing NO₂ group.Activated for nucleophilic aromatic substitution; the nitro group can act as a leaving group for carbon nucleophiles. nih.gov

In this compound, the nitrogen at the N1 position is tertiary, having been alkylated with an ethyl group. The remaining nucleophilic center among the ring nitrogens is the 'pyridine-like' N3 atom. This nitrogen possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring and is available for reactions with electrophiles, such as alkylating agents, leading to the formation of quaternary imidazolium salts.

The alkylation of nitroimidazoles is a well-studied process that provides insight into the reactivity of the N3 nitrogen. Studies on the alkylation of 4(5)-nitroimidazole show that the reaction can be sensitive to operating conditions such as the base, solvent, and temperature. For instance, heating the reaction mixture generally improves yields. The choice of solvent and base is also critical; combinations like potassium carbonate in acetonitrile (B52724) have proven effective for N-alkylation reactions of nitroimidazoles.

The regioselectivity of N-alkylation in nitroimidazoles is influenced by the position of the nitro group and other substituents due to steric and electronic effects. In the case of 2-methyl-5-nitroimidazole, alkylation can favor the N1 position. For this compound, any further alkylation would necessarily occur at the N3 position. The ethyl group at N1 can exert some steric hindrance, potentially influencing the rate of quaternization at N3 compared to an N1-methyl analogue.

Table 2: Conditions for N-Alkylation of Nitroimidazoles

Alkylating AgentBase / SolventTemperatureOutcomeReference
Various Alkyl HalidesK₂CO₃ / Acetonitrile60°CGood yields (66-85%) of N-alkylated products.
Various Alkyl HalidesKOH or K₂CO₃ / DMSO or DMFRoom Temp.Lower yields compared to heating.
Benzyl HalidesK₂CO₃ / Acetonitrile with Phase Transfer CatalystRoom Temp.Successful synthesis of N-benzyl-nitroimidazoles. researchgate.net

Reduction Chemistry of the Nitro Moiety

The nitro group is the most readily reducible functional group in this compound. Its reduction is a critical process that leads to the formation of various intermediates and final products, and it is central to the biological activity of many nitroimidazole compounds. nih.gov

The nitro group of 5-nitroimidazoles can be chemically reduced to the corresponding amino group. This transformation is a key step in the synthesis of various imidazole derivatives. nih.govresearchgate.net A common method for this reduction is catalytic hydrogenation. For example, the reduction of ethyl 5-nitro-1-methyl-1H-imidazole-4-carboxylate to its amino analogue can be achieved using a Raney nickel catalyst in ethanol. chemicalbook.com This method is broadly applicable to the reduction of aromatic nitro groups.

Electrochemical methods also provide a pathway for the reduction of nitro groups. Studies on nitroaromatic compounds, including nitroimidazoles, have detailed their electrochemical reduction. researchgate.netacs.org The process is often pH-dependent. In acidic conditions, the reduction of a nitroimidazole can occur as a single irreversible peak, while in alkaline media, two reduction peaks may be observed. researchgate.net This indicates a complex, multi-step reduction process. The ultimate product of the six-electron reduction of the nitro group is the corresponding amine.

The reduction of the nitro group does not occur in a single step but proceeds through several reactive intermediates. The initial and key step is a one-electron reduction to form a nitro radical anion (R-NO₂⁻). acs.org This species is highly reactive and has been detected in the reduction of various 5-nitroimidazoles, such as metronidazole (B1676534) and ronidazole, using techniques like electron spin resonance (ESR) spectroscopy. nih.gov

The stability and subsequent reactions of this nitro radical anion are crucial. Cyclic voltammetry studies have been used to investigate the formation and stability of these radical anions. researchgate.netresearchgate.net Under aerobic conditions, the nitro radical anion can transfer its electron to molecular oxygen, generating a superoxide radical and regenerating the parent nitro compound in a process known as "futile cycling". nih.gov Under anaerobic conditions, the radical anion can undergo further reduction. The complete reduction pathway involves the sequential formation of nitroso (R-NO) and hydroxylamino (R-NHOH) intermediates before yielding the final amino product (R-NH₂). These intermediates are also reactive species.

The formation of these reactive intermediates is believed to be fundamental to the mechanism of action of nitroimidazole-based drugs. acs.orgmdpi.com

Reactions Involving the Ethyl Substituent

The ethyl group at the N1 position is generally less reactive than the nitro group or the activated imidazole ring. It is an alkyl group attached to a heterocyclic nitrogen and can participate in reactions typical of such a structure. The primary reactivity would involve reactions at the α- or β-carbons, although these are generally less facile than reactions on the ring or nitro group.

Analogous to other N-alkyl imidazoles, the ethyl group can potentially undergo nucleophilic substitution, where a nucleophile attacks one of the carbon atoms of the ethyl group, leading to the displacement of the imidazole ring. patsnap.com However, this would require harsh conditions as the imidazole anion is a relatively poor leaving group.

Functional Group Interconversions on Imidazole Derivatives

Functional group interconversions are fundamental in medicinal chemistry for modifying the properties of a parent compound. For derivatives of this compound, these reactions often target side chains attached to the imidazole ring to create prodrugs or analogs with altered solubility, stability, or biological activity.

The introduction of an ester functional group is a common strategy, particularly when a hydroxyl group is present in one of the imidazole's substituents. For instance, analogs of this compound that possess a hydroxyalkyl group at the N-1 position can undergo esterification. This reaction is typically achieved by treating the alcohol with an acid chloride or an acid anhydride in the presence of a base like pyridine. jocpr.com

This process is exemplified by the synthesis of ester derivatives from secnidazole, a related 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol. The hydroxyl group in the side chain is amenable to esterification with various acylating agents. jocpr.com These reactions are significant as they can enhance the lipophilicity of the parent compound, potentially affecting its absorption and distribution.

The reverse reaction, hydrolysis, is also a key consideration, especially in biological systems where esterases can cleave the ester bond to release the active parent drug. The study of hydrolysis kinetics in N-acylimidazoles and related esters provides insight into their stability and mechanism of action. acs.orgnih.gov Steric effects around the reaction center can significantly influence the rate of hydrolysis. acs.org

Table 1: Examples of Esterification Reactions on 5-Nitroimidazole Scaffolds
Parent CompoundReagentsProduct TypeSignificanceReference
1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol (Secnidazole)Acid Chlorides / Thionyl Chloride, PyridineEster DerivativesCreation of derivatives with modified physicochemical properties. jocpr.com
MetronidazoleBenzene Sulfonyl Chloride, TriethylamineSulfonic Acid EsterSynthesis of potential antimicrobial agents.
MetronidazolePhthalic Anhydride, AcetonePhthalic Acid MonoesterFormation of ester prodrugs.

Amide derivatives of nitroimidazoles are another important class of compounds. These can be synthesized from corresponding carboxylic acid esters. The conversion of a nitroimidazole ethyl acetate derivative to a hydrazide is a key step in creating new analogs. google.com This reaction is typically performed by treating the ester with hydrazine hydrate in a suitable solvent like methanol or ethanol, often with heating. google.commdpi.com

The resulting hydrazide is a versatile intermediate. It can be further reacted with various electrophiles, such as aldehydes or ketones, to form hydrazide-hydrazones, or with carboxylic acids in the presence of a coupling agent or via conversion to an acyl chloride to form more complex structures. google.comnih.gov A patent describes the synthesis of a nitroimidazole hydrazine hydrate, which is then reacted with p-fluorobenzoic acid in the presence of phosphorus oxychloride to yield a new derivative, demonstrating the utility of hydrazides as synthetic precursors. google.com

Table 2: Synthesis of Hydrazide Derivatives from Nitroimidazole Esters
Starting MaterialReagentsIntermediate/ProductReaction ConditionsReference
Nitroimidazole Ethyl AcetateHydrazine Hydrate (NH₂NH₂·H₂O), MethanolNitroimidazole Hydrazine HydrateStir and heat to 70°C for 4 hours. google.com
Ethyl Thiazole-5-carboxylate derivativeHydrazine Monohydrate, EthanolCorresponding HydrazideReflux in ethanol. mdpi.com
Nitroimidazole Hydrazine Hydratep-Fluorobenzoic Acid, Phosphorus OxychlorideN'-(substituted)-nitroimidazole HydrazideStir and heat to 100°C for 12 hours. google.com

Complex Chemical Transformations and Rearrangements

Beyond simple functional group interconversions, the this compound scaffold can participate in more complex reactions, including intramolecular cyclizations and intermolecular reactions with reactive species, which are often central to its biological activity.

A significant area of research for nitroimidazoles involves intramolecular cyclization to form bicyclic systems. mdpi.com These reactions typically involve a suitably functionalized side chain at the N-1 position that can react with another part of the molecule. For example, a side chain containing an epoxide can be opened by a nucleophile, followed by an intramolecular cyclization to form a fused ring system, such as a nitroimidazooxazole. nih.gov

These bicyclic nitroimidazole derivatives have garnered considerable interest as potent therapeutic agents, particularly against Mycobacterium tuberculosis. mdpi.com The stereochemistry of the substituents on the newly formed ring can play a critical role in the biological activity of these compounds. nih.gov The synthesis of such bicyclic systems often occurs in an alkaline environment, which facilitates the cyclization step. mdpi.com This strategy has led to the development of important drugs like Delamanid and Pretomanid, which are fused nitroimidazole-based agents. nih.gov

The nitro group at the C-5 position is the key to the primary intermolecular reactivity of this compound, particularly in biological contexts. Nitroimidazoles are prodrugs that require reductive activation to exert their effects. unimib.it Under anaerobic or hypoxic conditions, enzymes such as nitroreductases can reduce the nitro group. researchgate.net

This reduction process generates a series of highly reactive intermediates, including nitroso and hydroxylamine derivatives, as well as the nitro radical anion. nih.govunimib.it These reactive species can interact with and damage critical cellular macromolecules like DNA, RNA, and proteins, leading to cell death. nih.govresearchgate.net This mechanism is the foundation of their use as antimicrobial and anticancer agents. The generation of these intracellular reactive species is a hallmark of the nitroimidazole class of compounds. nih.gov The precise nature of the reactive intermediates and their cellular targets can vary depending on the specific compound and the biological system. unimib.it

Derivatization and Functionalization Strategies of 1 Ethyl 5 Nitro 1h Imidazole for Chemical Diversity

Synthesis of Carboxylic Acid Derivatives

The introduction of a carboxylic acid group, typically at the C2 position of the imidazole (B134444) ring, is a key transformation that opens up numerous avenues for further derivatization. This functional group serves as a versatile handle for subsequent reactions, such as amide bond formation.

A common strategy to synthesize 1-ethyl-5-nitro-1H-imidazole-2-carboxylic acid involves a two-step process starting from this compound. The initial step is the introduction of a hydroxymethyl group at the C2 position to form 1-ethyl-2-hydroxymethyl-5-nitroimidazole. google.com This intermediate is then subjected to oxidation. google.com Strong oxidizing agents, such as a mixture of concentrated sulfuric acid and nitric acid, can effectively convert the hydroxymethyl group into a carboxylic acid. google.com The reaction proceeds by heating the solution, after which the carboxylic acid product precipitates upon cooling and dilution. google.com

This synthetic approach is analogous to the preparation of similar 1-alkyl-5-nitroimidazole-2-carboxylic acids. google.com The resulting carboxylic acid derivative is a critical building block for creating more complex molecules.

Table 1: Synthesis of 1-Alkyl-5-nitroimidazole-2-carboxylic Acid

Starting Material Reagents Product Reference
1-methyl-2-hydroxymethyl-5-nitroimidazole 1. Conc. H₂SO₄2. HNO₃ 1-methyl-5-nitroimidazole-2-carboxylic acid google.com
1-ethyl-2-hydroxymethyl-5-nitroimidazole 1. Conc. H₂SO₄2. HNO₃ This compound-2-carboxylic acid google.com

Amide and Thiourea (B124793) Derivative Synthesis

With the carboxylic acid derivative in hand, the synthesis of amides is straightforward. The carboxylic acid is typically converted to a more reactive acyl chloride. This is achieved by treating the this compound-2-carboxylic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride. google.comjocpr.com The resulting this compound-2-carbonyl chloride can then be reacted with a wide range of primary or secondary amines to yield the corresponding amide derivatives. google.comderpharmachemica.com This reaction is often performed in a non-polar solvent like benzene. google.com

The synthesis of thiourea derivatives typically starts from an amino-functionalized imidazole core. While direct synthesis from this compound requires the introduction of an amino group, general methodologies involve reacting an appropriate amino-imidazole precursor with an isothiocyanate. researchgate.net For instance, N-substituted thiourea derivatives can be prepared by reacting an aminopyridyl ketone with various aryl isothiocyanates. researchgate.net This methodology can be adapted to produce thiourea derivatives of this compound by first synthesizing an amino-substituted version of the core structure. These derivatives are of interest for their potential biological activities and as precursors for other heterocyclic systems. nih.gov

Table 2: Synthesis of Amide Derivatives

Reactant 1 Reactant 2 Product Type Reference
1-methyl-5-nitroimidazole-2-carbonyl chloride Anhydrous ammonia Primary Amide google.com
1-(2-chloroethyl)-2-nitro-1H-imidazol-5-carboxylic acid Sulfonamides / Isoniazid Sulfonamide-linked Amides derpharmachemica.com
Substituted Benzoyl Chlorides 4-nitrobenzene-1,2-diamine Bis-Acyl-Thiourea Derivatives nih.gov

Introduction of Halogen Substituents

The introduction of halogen atoms onto the imidazole ring can significantly modify the electronic properties and reactivity of the this compound scaffold. Halogenation, such as bromination, can be achieved through electrophilic substitution reactions. For related compounds like 2-methyl-5-nitro-1H-imidazole, sequential bromination and methylation have been demonstrated. researchgate.net Direct halogenation of the imidazole core is also a viable strategy. The position of substitution is directed by the existing substituents on the ring. The nitro group at the C5 position is a strong deactivating group, which will direct incoming electrophiles away from the C4 position. The ethyl group at N1 also influences the regioselectivity. Therefore, electrophilic halogenation is expected to occur at the C2 or C4 position, depending on the precise reaction conditions and the steric hindrance.

Regioselective Functionalization of the Imidazole Core

Achieving regioselectivity in the functionalization of the imidazole core is crucial for synthesizing specific isomers with desired properties. The alkylation of nitroimidazoles, for example, is highly sensitive to reaction conditions. researchgate.net When starting with a 4(5)-nitro-1H-imidazole, the position of alkylation (at N1 or N3) can be controlled by factors such as the base, solvent, and temperature. rsc.org

Studies on 2-methyl-5-nitro-1H-imidazole and 4-nitro-1H-imidazole have shown that total regioselectivity for alkylation at the N1 position can be achieved under specific conditions. researchgate.net For instance, using potassium carbonate (K₂CO₃) as the base in acetonitrile (B52724) at elevated temperatures (e.g., 60°C) generally provides good yields and high regioselectivity for N-alkylation. researchgate.net In contrast, alkylation in acidic media can lead to different outcomes, where temperature plays a critical role in determining the final product, with 5-nitro isomers forming at lower temperatures and the more thermodynamically stable 4-nitro isomers at higher temperatures. rsc.org This control over the reaction site allows for the precise synthesis of desired this compound derivatives.

Table 3: Influence of Reaction Conditions on N-Alkylation of Nitroimidazoles

Substrate Alkylating Agent Base / Solvent Temperature Major Product Reference
4(5)-nitro-1H-imidazole Benzyl chloride Acidic media 75 °C 1-benzyl-5-nitro-1H-imidazole rsc.org
4(5)-nitro-1H-imidazole Benzyl chloride Acidic media 140 °C 1-benzyl-4-nitro-1H-imidazole rsc.org
4-nitroimidazole (B12731) Various K₂CO₃ / Acetonitrile 60 °C N1-alkylated derivative
5-nitroimidazole Ethyl bromoacetate K₂CO₃ / Acetonitrile 60 °C N-alkylated derivative (96% yield)

Impact of New Substituents on Molecular Reactivity and Synthetic Utility

The introduction of new substituents onto the this compound core has a profound impact on its molecular reactivity and synthetic utility. The nature of the substituent—whether it is electron-donating or electron-withdrawing—alters the electron density distribution within the imidazole ring. rsc.org

For example, the presence of a strong electron-withdrawing nitro group at the C5 position significantly influences the molecule's chemical properties. nih.gov Moving the nitro group from the C4 to the C5 position has been shown to dramatically change the chemical reactivity, often resulting in lower yields for subsequent reactions. nih.gov Computational studies on nitroimidazole derivatives have shown that electron-withdrawing substituents tend to increase properties like ionization potential and electrophilicity while decreasing the basicity of the N3 atom. rsc.org

These modifications in reactivity are critical for the molecule's synthetic utility. A highly functionalized core can serve as a versatile intermediate for building more complex structures. nih.govnih.gov For instance, the introduction of a carboxylic acid or an amide group provides a reactive site for coupling with other molecules, a common strategy in the synthesis of potential pharmaceutical agents. researchgate.netresearchgate.net The structure-activity relationship (SAR) studies of nitroimidazoles reveal that even small structural changes, such as the addition of a lipophilic side chain, can significantly affect biological activity, thereby guiding the synthetic design of new derivatives. nih.gov

Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, a complete structural map of 1-Ethyl-5-nitro-1H-imidazole can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to one another. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group and the imidazole (B134444) ring. The ethyl group would present as a quartet for the methylene (-CH₂) protons, coupled to the methyl (-CH₃) protons which would appear as a triplet. The chemical shifts of the two protons on the imidazole ring would appear as singlets at distinct frequencies, influenced by the electronic effects of the nitro group and the ethyl substituent.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 (imidazole) 8.0 - 8.5 Singlet N/A
H-4 (imidazole) 7.5 - 8.0 Singlet N/A
-CH₂- (ethyl) 4.2 - 4.7 Quartet 7.0 - 7.5

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the imidazole ring carbons would be particularly informative, with the carbon atom bearing the nitro group (C-5) expected to be significantly deshielded. The carbons of the ethyl group would appear in the aliphatic region of the spectrum.

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C-2 (imidazole) 135 - 140
C-4 (imidazole) 120 - 125
C-5 (imidazole) 150 - 155
-CH₂- (ethyl) 45 - 50

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from ¹H and ¹³C NMR spectra and to establish connectivity between different parts of the molecule, advanced 2D NMR techniques are indispensable.

Correlation Spectroscopy (COSY): A COSY experiment would show correlations between coupled protons, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl group.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of both ¹H and ¹³C signals for the CH, CH₂, and CH₃ groups.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms, for example, by showing correlations from the ethyl protons to the carbons of the imidazole ring, and from the imidazole protons to the carbons of the ethyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman analysis, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques are particularly useful for identifying the nitro group and confirming the presence of the imidazole ring and the ethyl substituent. Key expected vibrational bands would include the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group, typically observed in the regions of 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. C-H stretching vibrations of the aromatic imidazole ring and the aliphatic ethyl group would also be present, along with various bending and stretching modes characteristic of the imidazole ring structure.

Table 3: Characteristic IR and Raman Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (-NO₂) Asymmetric Stretch 1500 - 1560
Nitro (-NO₂) Symmetric Stretch 1340 - 1380
Imidazole Ring C=N Stretch 1600 - 1650
Imidazole Ring C-H Stretch 3000 - 3150
Ethyl Group C-H Stretch (aliphatic) 2850 - 3000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which allows for the confirmation of its elemental composition (C₅H₇N₃O₂). The mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) corresponding to the mass of the molecule. Analysis of the fragmentation pattern can provide further structural confirmation, for example, by observing the loss of the nitro group (NO₂) or the ethyl group (C₂H₅).

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation from impurities and determination of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two such methodologies that have been applied to the broader class of nitroimidazole compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. For nitroimidazole derivatives, reverse-phase HPLC (RP-HPLC) is a commonly employed method. While specific studies on this compound are not extensively detailed in the provided search results, the analysis of structurally similar compounds provides a strong indication of suitable methodologies.

For instance, the analysis of other 5-nitroimidazole antimicrobials has been successfully achieved using C18 columns. nih.govresearchgate.net A typical mobile phase for these separations consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with the pH adjusted with an acid like phosphoric acid or formic acid to ensure good peak shape. nih.govsielc.com For mass spectrometry (MS) compatible methods, volatile acids like formic acid are preferred. sielc.com Detection is commonly performed using a UV detector, as nitroimidazoles possess a chromophore that absorbs in the UV region. nih.gov

A study on the simultaneous determination of five nitroimidazole antimicrobials utilized a C18 column with a mobile phase of methanol and 0.1% v/v triethylamine, with the pH adjusted to 3.0 with phosphoric acid. nih.gov Another approach for separating nitroimidazole antibiotics involved a Newcrom R1 reverse-phase column with a mobile phase of water, acetonitrile, and a phosphoric acid buffer, with UV detection at 270 nm. sielc.com These methods demonstrate the versatility of HPLC in the analysis of this class of compounds and suggest a starting point for the development of a specific method for this compound.

Table 1: Illustrative HPLC Conditions for Nitroimidazole Analysis

ParameterCondition 1Condition 2
Column ZORBAX SB-C18 (150 mm x 4.6 mm, 5 µm) nih.govNewcrom R1 sielc.com
Mobile Phase Methanol: 0.1% v/v Triethylamine (pH 3.0 with Phosphoric Acid) (26:74 v/v) nih.govWater, Acetonitrile, Phosphoric acid buffer sielc.com
Detection Photodiode Array Detector at 316 nm nih.govUV at 270 nm sielc.com
Flow Rate 1.0 mL/min nih.govNot Specified
Temperature 30 °C nih.govNot Specified

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a valuable technique for the qualitative analysis of compounds and for monitoring the progress of chemical reactions due to its simplicity and speed. For the analysis of nitroimidazoles, TLC can be used to separate the target compound from starting materials, byproducts, and degradation products.

In a study concerning the stability of various 5-nitroimidazoles, TLC was employed to separate the active pharmaceutical ingredients from their degradation products. mdpi.com The method utilized silica gel 60F254 plates and a mobile phase of chloroform and methanol in a 9:1 (v/v) ratio. mdpi.com This system was effective in separating the individual 5-nitroimidazole compounds and their degradation products, indicating its potential applicability for assessing the purity of this compound. mdpi.com The spots on the TLC plate can be visualized under UV light, a common practice for compounds with a UV chromophore.

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. For example, in the aforementioned study, the degradation product 2-methyl-5-nitroimidazole was identified by its Rf value of approximately 0.34. mdpi.com

Table 2: Example TLC System for Nitroimidazole Analysis

ParameterDescription
Stationary Phase Silica gel 60F254 plates mdpi.com
Mobile Phase Chloroform: Methanol (9:1, v/v) mdpi.com
Visualization UV light

Computational and Theoretical Investigations of 1 Ethyl 5 Nitro 1h Imidazole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic behavior of 1-Ethyl-5-nitro-1H-imidazole. These calculations provide insights into orbital energies, charge distributions, and molecular properties that govern the compound's reactivity and stability.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of nitroimidazole derivatives. nih.govniscpr.res.in Functionals such as B3LYP and B3PW91 are commonly employed to determine optimized geometrical parameters, vibrational frequencies, and electronic characteristics. researchgate.net For nitroimidazole compounds, DFT calculations reveal that the nitro group acts as a strong electron-withdrawing substituent, which significantly influences the electron density of the imidazole (B134444) ring. This reduction in electron density is a key factor in the chemical behavior of these molecules. Studies on similar molecules, like 5-chloro-1-methyl-4-nitroimidazole, utilize DFT to analyze frontier molecular orbitals and molecular electrostatic potentials to understand their structure-activity relationships. researchgate.net

Ab initio molecular orbital theory represents a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. nih.gov These methods are used to explain modifications of a molecule's electronic structure due to interactions with its environment. While specific ab initio studies on this compound are not prevalent in the reviewed literature, this theoretical framework is crucial for providing a consistent understanding of molecular orbitals and predicting how external factors might alter molecular reactivity. nih.gov

Molecular Geometry Optimization and Conformational Analysis

Table 1: Representative Optimized Geometrical Parameters for Nitroimidazole Derivatives

Parameter Typical Value Description
Imidazole Ring Largely Planar The core five-membered ring maintains a planar structure.
Nitro Group Dihedral Angle 4-6° The angle of twist between the nitro group and the imidazole ring plane. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is essential for predicting the chemical reactivity of molecules by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital most likely to donate an electron, while the LUMO is the most likely to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large energy gap implies high stability and low chemical reactivity. irjweb.com For imidazole derivatives, this gap can be calculated to understand the charge transfer interactions within the molecule. irjweb.com In studies of related compounds, the HOMO-LUMO energy gap is measured to assess structure-activity relationships. researchgate.net

Table 2: Frontier Molecular Orbital Energies for a Representative Imidazole Derivative

Molecular Orbital Energy (eV) Significance
HOMO -6.2967 Represents the ability to donate an electron. irjweb.com
LUMO -1.8096 Represents the ability to accept an electron. irjweb.com
HOMO-LUMO Gap (ΔE) 4.4871 A larger gap indicates higher kinetic stability and lower chemical reactivity. irjweb.com

Note: Data is for a representative brominated imidazole derivative calculated at the B3LYP/6-311+G(d,p) level and serves as an illustrative example. irjweb.com

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. youtube.com They help in predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. niscpr.res.in In MEP maps, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (colored blue) indicate electron-poor areas. youtube.comresearchgate.net For nitroimidazole derivatives, the area around the electronegative oxygen atoms of the nitro group exhibits a strong negative electrostatic potential, making it a likely site for electrophilic attack. researchgate.netresearchgate.net Conversely, other regions of the molecule may show positive potential, indicating susceptibility to nucleophilic attack. niscpr.res.in The presence of an alkyl group can decrease the positive electrostatic potential. niscpr.res.in

Thermodynamic Parameter Calculations (e.g., Heats of Formation)

Computational chemistry allows for the calculation of key thermodynamic properties, such as the heat of formation (HOF), which is crucial for assessing the stability of a compound. nih.govniscpr.res.in DFT methods, using isodesmic reactions, can be employed to calculate the HOF for various substituted imidazole derivatives. niscpr.res.in For a series of nitro-imidazole derivatives, HOF has been calculated at the B3PW91/6-311+G(d,p) level to investigate their thermodynamic stability. nih.gov These calculations have shown that for substituted imidazoles, an increase in substitution generally leads to an increase in the heat of formation. niscpr.res.in Such thermodynamic data are vital for understanding the energy content and stability of energetic materials. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
1-Methyl-5-nitro-1H-imidazole
5-chloro-1-methyl-4-nitroimidazole

Mechanistic Elucidation through Computational Reaction Path Analysis

Computational reaction path analysis is a fundamental approach to understanding the step-by-step mechanism of a chemical reaction. For this compound, this involves mapping the potential energy surface (PES) to identify the most favorable routes from reactants to products. Theoretical studies on related N-alkyl-nitroimidazoles have utilized methods such as Density Functional Theory (DFT) to explore reaction profiles. These analyses help in understanding the regioselectivity observed in synthesis and other reactions. While specific studies detailing the complete reaction path analysis for every possible reaction of this compound are not extensively documented in publicly available literature, the principles from analogous systems provide a framework for understanding its likely mechanistic pathways.

For instance, in the context of bioreduction, a critical activation step for many nitroimidazole-based drugs, computational models can predict the initial steps of electron transfer and subsequent bond-breaking events. These models would typically involve calculating the energies of intermediates and transition states along the proposed reaction coordinate, thereby elucidating the most energetically favorable mechanism.

Transition State Characterization

The transition state is a critical point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. Its characterization is paramount for understanding reaction kinetics and mechanisms. Computational methods allow for the precise location of transition state structures and the calculation of their energies. For reactions involving this compound, transition state theory (TST) is the foundational concept used in these computational investigations.

Theoretical studies on the degradation of similar nitroimidazole compounds, such as metronidazole (B1676534), have successfully employed DFT to identify transition states for reactions with radicals like hydroxyl (•OH) and sulfate (B86663) (SO4•−) nih.gov. These studies calculate the geometries, vibrational frequencies, and energies of the transition states, confirming them by the presence of a single imaginary frequency. Although direct computational data for the transition states of this compound in various reactions is sparse in the literature, the established methodologies suggest that such characterizations are feasible and would provide crucial insights into its reactivity.

Table 1: Hypothetical Transition State Parameters for a Reaction of this compound

Reaction CoordinateMethod/Basis SetActivation Energy (kcal/mol)Key Bond Distances (Å)Imaginary Frequency (cm⁻¹)
C-N bond formationDFT/B3LYP/6-31G*25.4C...N: 2.15-350
N-O bond cleavageMP2/cc-pVTZ32.8N...O: 1.98-420

This table is illustrative and based on typical values found in computational studies of related nitroimidazole compounds. Specific experimental or computational data for this compound is not available in the cited sources.

Kinetic Studies and Rate Constant Prediction

Building upon the characterization of transition states, computational chemistry enables the prediction of reaction rate constants. Using the energetic information from the potential energy surface and the principles of statistical mechanics, rate constants can be calculated as a function of temperature. This is often achieved through the application of Transition State Theory, which relates the rate constant to the Gibbs free energy of activation.

Computational studies on the degradation kinetics of other nitroimidazoles have demonstrated the accuracy of these predictions when compared with experimental values nih.gov. For this compound, a similar computational approach would involve:

Locating the transition state for the reaction of interest.

Calculating the vibrational frequencies of the reactants and the transition state to determine the zero-point vibrational energies and partition functions.

Using the calculated Gibbs free energy of activation (ΔG‡) in the TST equation to determine the rate constant (k).

Table 2: Predicted Kinetic Parameters for a Hypothetical Reaction of this compound at 298 K

Reaction TypeComputational MethodΔG‡ (kcal/mol)Predicted Rate Constant (k)
Nucleophilic SubstitutionDFT/B3LYP22.51.2 x 10⁻⁴ s⁻¹
Radical AdditionCCSD(T)15.83.5 x 10² M⁻¹s⁻¹

This table is for illustrative purposes and demonstrates the type of data that can be generated from computational kinetic studies. The values are not based on specific published research for this compound.

Applications of 1 Ethyl 5 Nitro 1h Imidazole in Advanced Chemical Synthesis and Materials Science

Role as a Building Block in Multi-Step Organic Synthesis

1-Ethyl-5-nitro-1H-imidazole serves as a fundamental building block in organic synthesis, primarily due to the reactivity of the nitroimidazole core. The synthesis of this compound itself is a key step, typically achieved through the N-alkylation of a 5-nitroimidazole precursor. Research into the alkylation of 4- and 5-nitroimidazoles has shown that reaction conditions significantly influence product yields. For instance, heating the reaction to 60°C has been found to markedly improve the yields of N-alkylated derivatives. researchgate.netderpharmachemica.com The choice of base and solvent is also critical; using potassium carbonate (K₂CO₃) as the base in acetonitrile (B52724) has been demonstrated to produce good yields (66-85%). researchgate.netderpharmachemica.com

The presence of the ethyl group at the N-1 position and the nitro group at the C-5 position activates the imidazole (B134444) ring for various subsequent transformations. The simplest structural unit for many reactions in this family is the 1-alkyl-5-nitro-imidazole moiety. jocpr.com This scaffold allows for further functionalization, enabling the construction of more complex molecular architectures. For example, derivatives can be synthesized by reacting related nitroimidazole alcohols with acid chlorides to form esters, demonstrating the utility of the core structure as a platform for building more elaborate molecules. jocpr.com

Below is a table summarizing typical conditions for the synthesis of N-alkylated nitroimidazoles, which are precursors or analogues to this compound.

Alkylating AgentBaseSolventTemperature (°C)Yield (%)
VariousK₂CO₃Acetonitrile6066-85
Ethyl BromoacetateK₂CO₃Acetonitrile6096
VariousKOHDMSO or DMFRoom TempLow
VariousK₂CO₃DMSO or DMF60Improved

This table illustrates the influence of reaction conditions on the yield of N-alkylated nitroimidazoles, based on findings from studies on 4- and 5-nitroimidazole alkylation. researchgate.netderpharmachemica.com

Coordination Chemistry: Ligand Synthesis and Metal Complex Formation

The imidazole ring is a well-established ligand in coordination chemistry due to the presence of two nitrogen atoms with available lone pairs for coordinating to metal ions. researchgate.net Imidazole and its derivatives are utilized as candidates for designing metal-organic frameworks (MOFs) and other coordination compounds. researchgate.net The nitrogen atom at the N-3 position of the 1-substituted imidazole ring is the primary site for metal coordination.

A specific example illustrating this capability is the synthesis of a silver(I) complex using a derivative of this compound. In the compound Bis[1-(2-hydroxy-ethyl)-2-methyl-5-nitro-1H-imidazole-κN]silver(I) Nitrate, the silver atom is coordinated by two 1-(2-hydroxy-ethyl)-2-methyl-5-nitro-imidazole ligands through one of the imidazole nitrogen atoms. nih.gov This results in a distorted linear configuration. nih.gov The formation of such complexes highlights the ability of the 1-substituted-5-nitroimidazole scaffold to act as a monodentate ligand, forming stable structures with transition metals. The study of mixed-ligand complexes further reveals that the imidazole ring is a crucial component in forming stable, often octahedral, geometries around a metal center. ekb.eg

PropertyObservation
Complex Bis[1-(2-hydroxy-ethyl)-2-methyl-5-nitro-1H-imidazole-κN]silver(I) Nitrate
Metal Center Silver(I)
Ligand 1-(2-hydroxy-ethyl)-2-methyl-5-nitro-imidazole
Coordination Bicoordinated via imidazole Nitrogen atom
Geometry Distorted Linear
Interactions O-H⋯O hydrogen bonds link the nitrate anion to hydroxyl groups of neighboring cations, forming infinite chains. nih.gov

This table summarizes the structural characteristics of a silver(I) complex formed with a 5-nitroimidazole derivative. nih.gov

Exploration in Functional Materials Development

The unique electronic and structural properties of nitroimidazoles, including this compound, make them attractive for the development of functional materials, particularly in the field of energetic materials. The high nitrogen content and the presence of nitro groups contribute to a high density and large positive heat of formation, which are desirable characteristics for explosives and propellants. researchgate.net

Researchers have synthesized various high-density energetic materials by incorporating the nitroimidazole ring into larger, fused structures. For example, reacting a 2,4-dibromo-5-nitroimidazole derivative with 1,2-dibromoethane or 1,3-dibromopropane leads to the formation of tricyclic fused molecules with high densities (up to 2.49 g/cm³). mdpi.com These materials exhibit excellent thermal stability, with decomposition temperatures exceeding 290°C, and low mechanical sensitivity, making them potential candidates for heat-resistant explosives. mdpi.com The synthesis of compounds like 1-methyl-2,4,5-trinitroimidazole (MTNI) further underscores the importance of the nitroimidazole core in creating advanced energetic materials. researchgate.net

CompoundDensity (g/cm³)Decomposition Temp. (°C)Impact Sensitivity (J)Application
DNPAT¹N/A31418Heat-resistant explosive
Compound 1²2.49292.4> 40Heat-resistant explosive
Compound 2²2.35311.3> 40Heat-resistant explosive
RDX (Reference)1.822047.4High-energy explosive
HNS (Reference)1.743185Heat-resistant explosive

¹DNPAT is a derivative of a nitropyrazole–triazole backbone. rsc.org ²Compound 1 and 2 are fused-ring systems derived from nitroimidazole. mdpi.com This table compares the properties of nitroimidazole-based energetic materials to conventional explosives.

The electronic structure of the nitroimidazole molecule, characterized by the interplay between the imidazole ring and the electron-withdrawing nitro group, is fundamental to these applications. frontiersin.org Studies on the photochemistry of nitroimidazole derivatives also provide insight into their potential use in materials that interact with light, although this area is less explored outside of medicinal contexts. mdpi.com

Utility as Intermediates for Complex Molecule Synthesis (Excluding Medicinal Chemistry Applications)

Beyond being a general building block, this compound and its parent compounds are crucial intermediates in the synthesis of specific, complex molecules with non-medicinal applications. Their utility is particularly evident in the construction of novel heterocyclic systems and advanced materials.

A prime example is the synthesis of fused-ring energetic compounds. The process begins with a functionalized nitroimidazole, which is then used to build a more complex, polycyclic structure. In one synthetic route, 2,4-dibromo-5-nitro-1H-imidazole (TNBI) is reacted with linking agents like 1,2-dibromoethane in the presence of a base. mdpi.com This reaction forms a new piperazine ring fused to two imidazole rings, creating a dense and thermally stable molecule. mdpi.com This multi-step synthesis demonstrates the role of the nitroimidazole as a key intermediate that provides the energetic core upon which the final complex structure is built.

Similarly, the synthesis of 2,4,5-trinitroimidazole, a high-energy material, can be achieved from 4-nitroimidazole (B12731) in a one-pot reaction, showcasing the transformation of a simpler nitroimidazole into a more complex and functional molecule. energetic-materials.org.cn These synthetic pathways highlight the strategic importance of nitroimidazole intermediates in creating molecules with tailored properties for specific, high-performance applications outside of the life sciences.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Ethyl-5-nitro-1H-imidazole, and how can reaction yields be optimized?

  • Methodological Answer : A one-pot synthesis approach using tandem multicomponent reactions has been effective for substituted imidazoles. For example, coupling amidines with ketones under base-promoted, transition-metal-free conditions can yield structurally similar compounds (e.g., 4,5-dihydro-1H-imidazol-5-ones) with high efficiency . Optimization may involve adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and stoichiometric ratios of reagents. Characterization via 1H^1H-NMR and 13C^{13}C-NMR (e.g., δ 1.4–1.6 ppm for ethyl groups) is critical to confirm purity .

Q. How can the electronic structure and reactivity of this compound be modeled computationally?

  • Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate thermochemical predictions for nitroimidazoles. Basis sets like 6-31G(d,p) are recommended for geometry optimization, while vibrational frequency analysis validates minima. The nitro group’s electron-withdrawing effects can be quantified via natural bond orbital (NBO) analysis . For correlation-energy calculations, the Colle-Salvetti formula adapted to density functionals offers reliable results for heterocyclic systems .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction (e.g., SHELX software) resolves bond lengths and angles, with R-factors < 0.05 indicating high precision. Comparative analysis with 1-Methyl-5-nitro-1H-imidazole (C–N bond length ~1.32 Å) can highlight substituent effects .
  • Chromatography : HPLC with C18 columns and UV detection (λ = 254 nm) separates nitroimidazole derivatives. Retention times can be cross-referenced with NIST spectral databases .
  • Spectroscopy : IR peaks at ~1530 cm1^{-1} (NO2_2 asymmetric stretch) and 1H^1H-NMR coupling constants (J = 4–5 Hz for imidazole protons) confirm functional groups .

Advanced Research Questions

Q. How do steric and electronic effects of the ethyl and nitro groups influence the biological activity of this compound?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) using EGFR kinase domains (PDB: 1M17) reveal that the nitro group enhances hydrogen bonding with catalytic residues (e.g., Lys745), while the ethyl group modulates lipophilicity. Comparative QSAR models for imidazole derivatives (e.g., 2-phenyl-1H-benzo[d]imidazoles) show logP values >2.5 correlate with improved membrane permeability . ADMET predictions (SwissADME) should assess nitro group-associated hepatotoxicity risks .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be resolved?

  • Methodological Answer : Thermal motion of the nitro group often causes disorder. Strategies include:

  • Collecting low-temperature data (e.g., 100 K) to reduce atomic displacement parameters (ADPs).
  • Using SHELXL’s PART instruction to model disorder, with occupancy ratios refined against Fo2^2-Fc2^2 difference maps .
  • Validating hydrogen-bonding networks (e.g., N–H···O interactions) via Mercury’s void visualization tool to ensure packing stability .

Q. How can contradictory results in reaction mechanisms involving nitroimidazoles be reconciled?

  • Methodological Answer : Discrepancies in nitro group reduction pathways (e.g., catalytic hydrogenation vs. enzymatic activation) may arise from solvent polarity or catalyst choice. For example:

  • Electrochemical studies : Cyclic voltammetry in acetonitrile (vs. Ag/AgCl) identifies reduction potentials (e.g., E1/2_{1/2} = -0.8 V for nitro→hydroxylamine).
  • Theoretical calculations : Transition state modeling (Gaussian 09) with solvation effects (PCM model) explains solvent-dependent regioselectivity .

Q. What strategies improve the detection of trace impurities in this compound batches?

  • Methodological Answer : LC-MS/MS with a HILIC column (2.1 × 100 mm, 1.7 µm) and ESI+ ionization detects impurities at ppm levels. Reference standards (e.g., 1-[(2RS)-2-benzyloxyethyl]-1H-imidazole nitrate) enable quantification via external calibration. For nitro-containing byproducts, high-resolution mass spectrometry (HRMS) with m/z accuracy < 5 ppm is essential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.